(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a piperazine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the methanesulfonyl group: This step usually involves the reaction of the piperazine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Saturated alkanes.
Substitution: Compounds with new functional groups replacing the methanesulfonyl group.
Scientific Research Applications
(2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.
(2E)-3-(furan-2-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one: Similar structure but with an ethyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in (2E)-3-(furan-2-yl)-1-(4-methanesulfonylpiperazin-1-yl)prop-2-en-1-one imparts unique chemical properties, such as increased electrophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)14-8-6-13(7-9-14)12(15)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXZFBXBLICOLN-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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